Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
CAS No.: 1784502-69-7
Cat. No.: VC6929937
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62
* For research use only. Not for human or veterinary use.
![Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate - 1784502-69-7](/images/structure/VC6929937.png)
Specification
CAS No. | 1784502-69-7 |
---|---|
Molecular Formula | C9H7ClN2O2 |
Molecular Weight | 210.62 |
IUPAC Name | methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3 |
Standard InChI Key | OWGNXRUWWPLHFR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CNC2=CC(=NC=C21)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is characterized by a fused bicyclic structure comprising a pyrrole ring condensed with a pyridine moiety. The chlorine substituent at position 6 and the methyl ester group at position 3 contribute to its reactivity and solubility profile . Key physicochemical properties are summarized below:
Property | Value |
---|---|
CAS Number | 1784502-69-7 |
Molecular Formula | C₉H₇ClN₂O₂ |
Molecular Weight | 210.62 g/mol |
IUPAC Name | Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3 |
InChIKey | OWGNXRUWWPLHFR |
The compound’s structure has been confirmed via spectroscopic methods, including NMR and mass spectrometry . Its purity, often exceeding 97%, ensures reliability in research applications .
Structural Analogues
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1) represents a closely related analogue, differing only in the ester group (ethyl vs. methyl) . This modification slightly increases the molecular weight to 224.64 g/mol but preserves the core pyrrolopyridine scaffold . Such analogues are critical for structure-activity relationship (SAR) studies in drug discovery.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. A common approach begins with the formation of the pyrrolopyridine core via cyclization of appropriately substituted pyridine precursors. Subsequent chlorination at position 6 is achieved using reagents such as phosphorus oxychloride (POCl₃), followed by esterification with methanol under acidic conditions .
Key challenges in synthesis include:
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Regioselectivity: Ensuring precise substitution at positions 3 and 6 requires careful control of reaction conditions.
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Purification: The compound’s limited solubility in polar solvents necessitates chromatographic techniques for isolation .
Industrial Production
Large-scale manufacturing remains limited due to the compound’s niche research applications. Current suppliers, including VulcanChem and CalpacLab, produce it in milligram to gram quantities, with lead times of 5–7 days . Strict quality control measures, such as HPLC analysis, ensure batch consistency .
Applications in Pharmaceutical Research
Building Block for Drug Discovery
The compound’s chloro and ester groups serve as handles for further functionalization. For example:
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Nucleophilic Substitution: The chlorine atom can be replaced with amines or thiols to generate novel derivatives.
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Ester Hydrolysis: Conversion to the carboxylic acid enables conjugation with other pharmacophores.
Parameter | Recommendation |
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Storage Temperature | Room temperature (20–25°C) |
Container | Sealed, light-resistant glass vial |
Protective Equipment | Gloves, lab coat, and safety goggles |
Disposal | Incineration following local regulations |
Researchers must adhere to institutional biosafety guidelines and avoid human or veterinary exposure .
Future Research Directions
Biological Screening
Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological potential. Priority areas include:
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Kinase Inhibition Assays: Screening against kinases implicated in cancer and inflammatory diseases.
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Blood-Brain Barrier Permeability: Assessing suitability for CNS-targeted therapies.
Process Optimization
Improving synthetic yields and scalability is critical for advancing preclinical studies. Innovations in catalytic chemistry, such as flow reactor systems, may reduce production costs.
Analog Development
Exploring modifications to the ester group (e.g., tert-butyl esters) could enhance metabolic stability and bioavailability . Collaborative efforts between academia and industry will accelerate translation into therapeutic candidates.
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